Ethyl (2-hydroxyphenyl)acetate
Overview
Description
Ethyl (2-hydroxyphenyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Ethyl 2-(2-hydroxyphenyl)acetate, also known as Ethyl (2-hydroxyphenyl)acetate or ETHYL 2-HYDROXYPHENYLACETATE, is a chemical compound with the molecular formula C10H12O3 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biological Activity
Ethyl (2-hydroxyphenyl)acetate, with the molecular formula and a molecular weight of approximately 180.20 g/mol, is an organic compound known for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory properties, absorption characteristics, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an ethyl ester group attached to a phenolic structure, where the hydroxyl group is ortho to the ester group. This unique arrangement enhances its reactivity and biological interactions. The compound exhibits high gastrointestinal absorption and can permeate biological membranes effectively, suggesting favorable bioavailability for therapeutic applications .
Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory properties . It is noted for its role as a synthetic intermediate in developing novel anti-inflammatory agents. The compound's structural characteristics allow it to interact with biological systems, influencing pathways related to inflammation and pain management.
- Mechanism of Action : this compound may exert its anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and inhibiting pathways that lead to inflammation. Its interaction with various enzymes involved in inflammatory responses is an area of ongoing research.
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics for drug development:
- Absorption : High gastrointestinal absorption indicates that the compound can be effectively utilized in oral formulations.
- Membrane Permeability : It has been shown to cross biological membranes efficiently, which is critical for systemic delivery in therapeutic contexts .
- Metabolism : this compound does not inhibit major cytochrome P450 enzymes, which suggests a lower risk of drug-drug interactions when used in combination therapies .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds, highlighting their molecular formulas and unique features:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate | 0.98 | Contains an ethyl substitution on the phenolic ring. | |
Methyl 2-(2-hydroxyphenyl)acetate | 0.95 | Methyl instead of ethyl; different solubility characteristics. | |
Ethyl 2-(2-methoxyphenyl)acetate | 0.93 | Contains a methoxy group influencing reactivity differently. | |
tert-Butyl 2-(2-hydroxyphenyl)acetate | 0.91 | Bulky tert-butyl group may influence steric hindrance. |
This compound stands out due to its specific ortho positioning of the hydroxyl group relative to the ester, potentially enhancing its reactivity compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anti-inflammatory Studies : A study highlighted the compound's ability to reduce inflammation markers in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases.
- Absorption Studies : Research on gastrointestinal absorption indicated that this compound has favorable absorption rates compared to other phenolic compounds, making it a candidate for oral administration in drug formulations .
- Toxicological Assessments : Toxicological evaluations showed low acute toxicity levels, further supporting its safety profile for potential therapeutic use .
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBBJJVAIWTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194656 | |
Record name | Ethyl (2-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-65-8 | |
Record name | 2-(2-Hydroxyphenyl)acetic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41873-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2-hydroxyphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041873658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL (2-HYDROXYPHENYL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4552GDG26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 2-hydroxyphenylacetate utilized in the synthesis of 2,3-benzo-fused 1-oxacephems?
A1: The research demonstrates that Ethyl 2-hydroxyphenylacetate reacts with 4-acetoxyazetidin-2-one (2) to produce a tricyclic hydroxy-amine product. This reaction is key in synthesizing a 2,3-benzo-fused ethoxycarbonyl 1-oxa analogue of cephems. []
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